Home > Products > Screening Compounds P124611 > 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(phenylthio)methyl]phenyl}benzamide
2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(phenylthio)methyl]phenyl}benzamide -

2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(phenylthio)methyl]phenyl}benzamide

Catalog Number: EVT-4769746
CAS Number:
Molecular Formula: C28H26N2O3S2
Molecular Weight: 502.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylinol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

    Compound Description: This compound is a potent and selective leukotriene receptor antagonist. It exhibits a high binding affinity for LTD4 receptors (Ki = 0.42 nM) and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs (oral ED50 = 1.14 μmol/kg) [].

Imatinib

    Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used to treat leukemia. It functions by selectively inhibiting the activity of tyrosine kinases, particularly BCR-ABL [].

CHMFL-BMX-078

    Compound Description: This compound is a highly potent and selective type II irreversible BMX kinase inhibitor [].

CHMFL-ABL-053

    Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL/SRC/p38 kinase inhibitor with oral bioavailability [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: This compound is a potent class I selective HDAC inhibitor with potential as an oral anticancer drug candidate [].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

    Compound Description: This compound acts as a potent PDGF receptor tyrosine kinase inhibitor, showing promise in treating diseases influenced by angiotensin II [].

N-(4-Methylphenyl)-2-(3-nitrobenzamide) benzamide

    Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methyl aniline [].

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

    Compound Description: ZINC18057104 is a newly identified DNA gyrase A inhibitor, showing promising antimicrobial activity against E. coli, including quinolone-resistant strains [].

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide)

    Compound Description: Bicalutamide is an oral medication used in the treatment of prostate cancer. It is classified as an anti-androgen, blocking the action of androgens in the body [].

N 2-(4-methylphenyl)sulfonyl-L-asparagine

    Compound Description: This compound is synthesized using L-asparagine and toluenesulfonyl chloride as starting materials [].

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imanitib mesylate)

    Compound Description: Imanitib mesylate is an antileukemic cytostatic drug used in cancer therapy. It's a methanesulfonate salt of a pyrimidine derivative [].

1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea

    Compound Description: This compound is synthesized via the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate [].

SSR240612

    Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor with potent analgesic and anti-inflammatory properties [].

N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides

    Compound Description: These are a series of compounds synthesized from ketopinic acid chloride and various 4-amino benzenesulfonamides. They exhibit fungicidal and herbicidal activities [].

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides

    Compound Description: This group of compounds demonstrates anti-exudative and anti-inflammatory activities. They are synthesized through a multistep process involving cyanothioacetamide, N-(2,4-dichlorophenyl)acetoacetamide, and various N-substituted α-chloroacetamides [].

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

    Compound Description: AN-024 is an API (Active Pharmaceutical Ingredient) synthesized from 4-methyl-2-nitro-aniline through a series of reactions [].

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

    Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia [].

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

    Compound Description: EMPA is a selective antagonist for the orexin 2 receptor, which is involved in regulating the sleep-wake cycle [].

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

    Compound Description: This compound is a complex molecule featuring a central eight-membered ring system, including a benzamide group [].

4-(4-Methylpiperazine-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide

    Compound Description: This compound is a tyrosine kinase inhibitor, specifically targeting the PDGF receptor, and has potential therapeutic applications in diseases related to angiotensin II [].

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5, enhancing their responses to glutamate [].

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

    Compound Description: This compound is an impurity found in the antibacterial drug sulfamethizole. It forms during the synthesis of sulfamethizole due to the reaction between unreacted sulfonyl chloride and sulfamethizole [].

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

    Compound Description: This naphthol derivative is synthesized using a multistep process involving β-naphthol, benzaldehyde, ethylenediamine, and 3,5-dinitrobenzoic acid [].

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

    Compound Description: This compound is a phenyluracil derivative that exists in various hydrate and crystalline forms. It's primarily used as a component in plant protection formulations [, ].

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt

    Compound Description: This compound is a benzamide derivative that exists in various crystalline forms and is used in pharmaceutical compositions [].

4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide

    Compound Description: These compounds are ameltolide analogues with anticonvulsant properties. They are synthesized by modifying the phenyl ring substituents of ameltolide [].

N-(4-(6-Methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide derivatives

    Compound Description: These are a series of substituted tetrahydropyridine (THP) derivatives with potential anticancer activity. They are synthesized using a multistep process involving benzimidazole and THP moieties [].

Methyl 2-[trans-3-phenyl-N-(p-tolylsulfonyl)pyrrolidin-2-yl]acrylate

    Compound Description: This compound is a pyrrolidine derivative synthesized through a PdII-catalyzed cyclization reaction of an allenic sulfonamide [].

    Compound Description: This refers to four series of compounds designed as leukotriene D4 (LTD4) antagonists. These compounds share a common N-[(arylmethoxy)phenyl] core with various substitutions [].

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}arylamides and their Derivatives

    Compound Description: This is a group of compounds synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides. They exhibit bactericidal and fungicidal activity [, ].

N(1-Ethyl-2-pyrrolidyl-methyl)2-methoxy-4-iodo-125I-5-ethylsulfonyl benzamide

    Compound Description: This compound is a radioligand used in radioimmunoassays for detecting sulpiride-related compounds [].

N-{[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

    Compound Description: This compound is a CCR3 antagonist, potentially useful in treating inflammatory conditions [].

2,5-Dihydro-4-[(4-methyl-phenyl)amino]-2-oxo-N-phenyl-3-furancarboxamide

    Compound Description: This compound is a furanone derivative prepared from 4,5-dihydro-4-oxo-2-(phenylamino)-3-furancarboxylic acid through a rearrangement reaction [].

N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

    Compound Description: These are a group of benzamide derivatives synthesized from substituted N-(2-benzoyl-4-chlorophenyl)-benzamides. They have shown potential as plant growth regulators [].

Properties

Product Name

2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(phenylthio)methyl]phenyl}benzamide

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-[4-(phenylsulfanylmethyl)phenyl]benzamide

Molecular Formula

C28H26N2O3S2

Molecular Weight

502.7 g/mol

InChI

InChI=1S/C28H26N2O3S2/c1-21-12-18-25(19-13-21)35(32,33)30(2)27-11-7-6-10-26(27)28(31)29-23-16-14-22(15-17-23)20-34-24-8-4-3-5-9-24/h3-19H,20H2,1-2H3,(H,29,31)

InChI Key

IHCXDRLHSYPKEW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CSC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CSC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.